molecular formula C19H21FN2O B6007649 [3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone

[3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone

Cat. No.: B6007649
M. Wt: 312.4 g/mol
InChI Key: GJDZCAMYRFSXQG-UHFFFAOYSA-N
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Description

[3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone: is a synthetic organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluoroaniline group and a 3-methylphenyl group

Properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-4-2-5-15(12-14)19(23)22-11-3-6-18(13-22)21-17-9-7-16(20)8-10-17/h2,4-5,7-10,12,18,21H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDZCAMYRFSXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 4-fluoroaniline and 3-methylphenyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of 4-Fluoroaniline Group: This step involves the reaction of the piperidine ring with 4-fluoroaniline under suitable conditions, such as the presence of a base and a solvent.

    Attachment of 3-Methylphenyl Group: The final step involves the coupling of the intermediate with a 3-methylphenyl group, often using a coupling reagent like a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoroaniline group, potentially converting it to an aniline derivative.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to aniline derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.

Medicine:

    Drug Development: The compound’s structure makes it a potential lead compound for developing new pharmaceuticals, particularly for targeting neurological disorders.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.

Industry:

    Polymer Additives: The compound can be used as an additive in the production of high-performance polymers.

    Coatings: It can be incorporated into coatings to enhance their protective properties.

Mechanism of Action

The mechanism of action of [3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with receptor proteins, modulating signal transduction pathways. These interactions can lead to various biological effects, such as altered cellular metabolism and neurotransmission.

Comparison with Similar Compounds

  • [3-(4-Chloroanilino)piperidin-1-yl]-(3-methylphenyl)methanone
  • [3-(4-Bromoanilino)piperidin-1-yl]-(3-methylphenyl)methanone
  • [3-(4-Methoxyanilino)piperidin-1-yl]-(3-methylphenyl)methanone

Comparison:

  • Uniqueness: The presence of the 4-fluoroaniline group in [3-(4-Fluoroanilino)piperidin-1-yl]-(3-methylphenyl)methanone imparts unique electronic properties, influencing its reactivity and binding affinity.
  • Reactivity: The fluoro group can enhance the compound’s stability and resistance to metabolic degradation compared to its chloro and bromo analogs.
  • Applications: The specific substitution pattern in this compound may make it more suitable for certain applications, such as enzyme inhibition and receptor binding, compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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